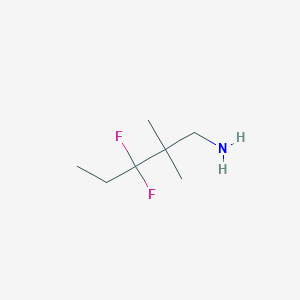

3,3-Difluoro-2,2-dimethylpentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

3,3-Difluoro-2,2-dimethylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3,3-Difluoro-2,2-dimethylpentan-1-amine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-amine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3,3-Difluoro-2,2-dimethylpentan-1-amine can be compared with other fluorinated amines and related compounds:

3,3-Difluoro-2,2-dimethylbutan-1-amine: Similar structure but with a shorter carbon chain.

3,3-Difluoro-2,2-dimethylhexan-1-amine: Similar structure but with a longer carbon chain.

2,2-Dimethylpentan-1-amine: Lacks fluorine atoms, providing a basis for comparison of the effects of fluorine substitution.

The uniqueness of this compound lies in its specific fluorine substitution pattern, which can impart distinct chemical and biological properties .

Activité Biologique

3,3-Difluoro-2,2-dimethylpentan-1-amine (CAS Number: 1895193-38-0) is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H14F2N. The presence of fluorine atoms in the structure enhances its lipophilicity and possibly its interaction with biological targets. The compound's structure can be represented as follows:

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. Research indicates that compounds with similar amine functional groups often act as enzyme inhibitors or modulators of signaling pathways. The exact targets for this compound remain under investigation but may include:

- Protein Kinases : Inhibition of protein kinases can lead to alterations in cell growth and differentiation pathways.

- Receptors : The compound may interact with various receptors, influencing cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. Some notable findings include:

- Cell Proliferation Inhibition : Studies suggest that the compound can inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Cancer Cell Line Study : A study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 70 50 40 - Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still being elucidated. However, compounds with similar structures typically exhibit:

- Absorption : High lipophilicity may enhance oral bioavailability.

- Metabolism : Likely metabolized via hepatic pathways; further studies are needed to determine specific metabolic routes.

- Excretion : Primarily renal excretion expected based on molecular weight and structure.

Propriétés

IUPAC Name |

3,3-difluoro-2,2-dimethylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F2N/c1-4-7(8,9)6(2,3)5-10/h4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVQEUOMQZLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)CN)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.